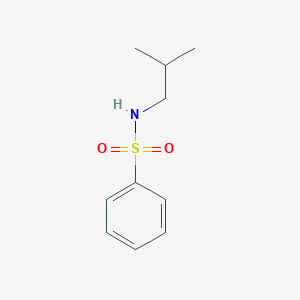

N-(2-methylpropyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-9(2)8-11-14(12,13)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTYMJYAOZHUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

synthesis of N-(2-methylpropyl)benzenesulfonamide from benzenesulfonyl chloride

[1]

Introduction & Strategic Overview

The synthesis of sulfonamides via the reaction of sulfonyl chlorides with amines is a cornerstone of medicinal chemistry, serving as the basis for the Hinsberg Test and the production of sulfa drugs.

The target molecule, N-(2-methylpropyl)benzenesulfonamide , is formed by the nucleophilic attack of isobutylamine (2-methylpropylamine) on benzenesulfonyl chloride . This reaction is highly exothermic and generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent the protonation of the unreacted amine (which would render it non-nucleophilic).

Reaction Scheme

Method Selection Matrix

| Feature | Method A: Schotten-Baumann | Method B: Anhydrous Organic Base |

| Base | Aqueous NaOH or KOH (10-20%) | Triethylamine (TEA) or Pyridine |

| Solvent | Water (or Water/Acetone biphasic) | Dichloromethane (DCM) or THF |

| Pros | "Green" solvent; easy removal of salts; cost-effective. | Homogeneous phase; better for lipophilic amines; anhydrous conditions prevent hydrolysis. |

| Cons | Requires vigorous stirring (biphasic); risk of hydrolysis. | Requires organic solvent removal; amine salts can be sticky. |

Critical Reagent Properties & Safety

Handle all reagents in a fume hood. Benzenesulfonyl chloride is a lachrymator.

| Reagent | MW ( g/mol ) | Density (g/mL) | Equiv.[1] | Role | Hazards |

| Benzenesulfonyl Chloride | 176.62 | 1.38 | 1.0 | Electrophile | Corrosive, Moisture Sensitive |

| Isobutylamine | 73.14 | 0.736 | 1.1 - 1.2 | Nucleophile | Flammable, Corrosive |

| Triethylamine (Method B) | 101.19 | 0.726 | 1.5 - 2.0 | Base (Acid Scavenger) | Flammable, Toxic |

| NaOH (10%) (Method A) | 40.00 | ~1.1 | 2.0 - 2.5 | Base | Corrosive |

Experimental Protocols

Protocol A: Schotten-Baumann Conditions (Aqueous)

Best for large-scale synthesis or when organic solvent waste must be minimized.

Step-by-Step Procedure:

-

Preparation: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve isobutylamine (7.3 g, 100 mmol, 1.0 equiv) in 10% NaOH (50 mL, ~125 mmol).

-

Addition: Cool the solution to 0–5°C in an ice bath. Add benzenesulfonyl chloride (17.6 g, 100 mmol, 1.0 equiv) dropwise over 15–20 minutes.

-

Expert Note: Vigorous stirring is critical here. The reaction is biphasic; the amine must contact the sulfonyl chloride droplets before the chloride hydrolyzes to the sulfonic acid.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1–2 hours.

-

Observation: The oily sulfonyl chloride layer should disappear, and a solid precipitate (the sulfonamide) or a clear solution (if the sulfonamide salt forms) will result.

-

-

Workup (The "Hinsberg" Validation):

-

The reaction mixture is currently basic.[2] The product, being a primary sulfonamide (

), is acidic ( -

Acidification: Carefully add 6M HCl dropwise until the pH is acidic (pH ~2–3). This protonates the salt, causing the N-(2-methylpropyl)benzenesulfonamide to precipitate as a white solid.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove NaCl and benzenesulfonic acid byproducts.

-

Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

Protocol B: Anhydrous Conditions (DCM/TEA)

Best for parallel synthesis, small scales, or moisture-sensitive substrates.

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen/Argon.

-

Solvation: Add benzenesulfonyl chloride (1.76 g, 10 mmol) and dry Dichloromethane (DCM) (20 mL).

-

Base Addition: Add Triethylamine (TEA) (2.1 mL, 15 mmol, 1.5 equiv). Cool to 0°C.

-

Nucleophile Addition: Add isobutylamine (0.80 g, 1.1 mL, 11 mmol, 1.1 equiv) dropwise.

-

Note: The reaction is exothermic. Fuming may occur; add slowly.

-

-

Monitoring: Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 2–4 hours. Monitor by TLC (30% EtOAc in Hexanes).

-

Workup (Self-Validating Separation):

-

Dilute with DCM (30 mL).

-

Wash 1 (Acidic): Wash with 1M HCl (2 x 20 mL). Purpose: Removes unreacted amine and TEA.

-

Wash 2 (Basic): Wash with Sat. NaHCO₃ (2 x 20 mL). Purpose: Removes unreacted benzenesulfonyl chloride (hydrolyzed to acid).

-

Wash 3 (Neutral): Wash with Brine (20 mL).

-

-

Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude solid.

Mechanism & Workflow Visualization

The following diagram illustrates the reaction pathway and the critical "Self-Validating" workup logic (Hinsberg principle) that ensures product purity.

Caption: Reaction workflow comparing the standard organic workup (Method B) and the Hinsberg precipitation logic (Method A).

Characterization & Validation

Since melting points can vary slightly based on crystal packing and purity (literature for the n-butyl isomer is ~83°C; the isobutyl isomer is typically a solid with MP ~70–90°C), spectroscopic validation is required.

Solubility Test (Self-Validation)

-

Insoluble in water and dilute HCl.

-

Soluble in 10% NaOH (forms the sodium salt). If the product does not dissolve in NaOH, it is likely a disulfonylated byproduct or a secondary amine impurity.

Expected 1H-NMR Data (CDCl₃, 400 MHz)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.90 | Doublet (d) | 2H | Aromatic (Ortho) |

| 7.50 - 7.60 | Multiplet (m) | 3H | Aromatic (Meta/Para) |

| 4.50 - 5.00 | Broad Singlet | 1H | NH (Sulfonamide proton) |

| 2.75 - 2.85 | Triplet/Dd | 2H | N-CH₂ -CH |

| 1.70 - 1.85 | Multiplet (m) | 1H | CH-CH -(CH₃)₂ |

| 0.85 - 0.95 | Doublet (d) | 6H | -CH(CH₃ )₂ |

References

-

Hinsberg Test Mechanism: Hinsberg, O. (1890).[3] Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962–2965.[3] Link

-

General Sulfonamide Synthesis (Schotten-Baumann): Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1956). The Systematic Identification of Organic Compounds (4th ed.). John Wiley & Sons.[4] Link

-

Physical Properties (n-Butyl Analog for comparison): National Center for Biotechnology Information. (2025).[1][4][5][6][7] PubChem Compound Summary for CID 19241, N-Butylbenzenesulfonamide. Link

-

Anhydrous Synthesis Protocols: BenchChem Technical Support. Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Link

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. N-(2-methylphenyl)benzenesulfonamide (18457-86-8) for sale [vulcanchem.com]

- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 4. N-(2-Methylpropyl)benzenamine | C10H15N | CID 136373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2-Methylpropyl)benzamide | C11H15NO | CID 95140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(2-Methylpropyl)benzamide | C11H15NO | CID 95140 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Application Note: High-Purity Synthesis of N-Isobutylbenzenesulfonamide

Abstract & Scope

This protocol details the laboratory-scale synthesis of N-isobutylbenzenesulfonamide (CAS: 1709-55-3) via nucleophilic substitution of benzenesulfonyl chloride with isobutylamine. Unlike generic textbook procedures, this guide focuses on impurity control and process safety , specifically addressing the exothermic nature of sulfonyl chloride chemistry and the removal of hydrolytic byproducts without column chromatography.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Application: Sulfonamides serve as critical pharmacophores in drug discovery (e.g., carbonic anhydrase inhibitors, antibacterial agents) and as robust protecting groups for amines.

Reaction Mechanics & Logic

The synthesis follows a standard

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the nucleophilic attack and the role of the base scavenger.

Figure 1: Mechanistic flow of sulfonamide formation. The base (TEA) is critical for driving the equilibrium by sequestering HCl.

Experimental Design & Safety

Safety Critical Control Points

-

Benzenesulfonyl Chloride: A potent lachrymator and corrosive. All transfers must occur in a fume hood. Hydrolyzes to produce HCl gas if exposed to moisture.

-

Isobutylamine: Highly volatile and flammable.

-

Exotherm Control: The reaction is vigorously exothermic. Temperature must be maintained <10°C during addition to prevent side reactions (disulfonamide formation).

Reagent Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |

| Isobutylamine | 73.14 | 1.1 | 0.736 | Nucleophile |

| Benzenesulfonyl Chloride | 176.62 | 1.0 | 1.384 | Electrophile |

| Triethylamine (TEA) | 101.19 | 1.5 | 0.726 | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Solvent (Anhydrous) |

Rationale: A slight excess of amine (1.1 eq) ensures complete consumption of the limiting reagent (sulfonyl chloride), which is harder to remove during workup than the volatile amine.

Step-by-Step Protocol

Phase A: Reaction Setup

-

Glassware Preparation: Oven-dry a 100 mL Round Bottom Flask (RBF) and a magnetic stir bar. Flush with Nitrogen (

) or Argon. -

Solvation: Add Isobutylamine (11 mmol) and Triethylamine (15 mmol) to the flask. Dissolve in 20 mL of anhydrous DCM .

-

Cooling: Submerge the flask in an ice-water bath (

). Allow to equilibrate for 10 minutes.

Phase B: Controlled Addition

-

Reagent Addition: Dilute Benzenesulfonyl chloride (10 mmol) in 5 mL of DCM. Load this solution into a pressure-equalizing addition funnel or a syringe.

-

Dropwise Addition: Add the sulfonyl chloride solution dropwise over 15–20 minutes.

-

Checkpoint: Monitor internal temperature; do not exceed

.

-

-

Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

Phase C: Monitoring (Self-Validation)

-

TLC Analysis: Spot the reaction mixture against the starting benzenesulfonyl chloride.

-

Mobile Phase: Hexanes:Ethyl Acetate (3:1).

-

Visualization: UV Light (254 nm).

-

Endpoint: Disappearance of the sulfonyl chloride spot (high

) and appearance of the sulfonamide product (lower

-

Phase D: Workup (The "Acid-Base" Purification)

Note: This sequence avoids column chromatography by chemically separating impurities.

-

Quench: Dilute the reaction mixture with 20 mL DCM.

-

Acid Wash (Removes Amine): Transfer to a separatory funnel. Wash with 1M HCl (2 x 15 mL) .

-

Base Wash (Removes Sulfonyl Chloride): Wash the organic layer with Saturated

(2 x 15 mL) . -

Drying: Wash with Brine (1 x 15 mL), dry over anhydrous

, and filter. -

Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield the crude product.

Phase E: Purification & Crystallization

-

State Check: The crude product is typically an off-white solid or viscous oil.

-

Recrystallization: If solid, recrystallize from Ethanol/Water (9:1) . Heat to boiling until dissolved, then cool slowly to

. -

Yield Expectation: 85–95%.

Workflow Visualization

Figure 2: Operational workflow ensuring chemical removal of impurities via liquid-liquid extraction.

Characterization Criteria

To validate the identity of the synthesized compound, compare spectral data against the following expected values:

-

1H NMR (400 MHz,

):- 7.85–7.88 (m, 2H, Ar-H ortho).

- 7.50–7.60 (m, 3H, Ar-H meta/para).

- 4.50 (br s, 1H, N-H).

-

2.78 (t, 2H,

-

1.75 (m, 1H,

-

0.88 (d, 6H,

-

IR Spectroscopy:

-

Look for diagnostic sulfonyl bands:

(asymmetric -

N-H stretch:

.

-

Troubleshooting Common Issues

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure glassware is dry and DCM is anhydrous. Check reagent quality. |

| Oiling Out | Impurities preventing crystallization | Scratch the flask glass with a spatula or add a seed crystal. Use a Hexane trituration. |

| Bis-sulfonylation | Excess Sulfonyl Chloride | Strictly control stoichiometry (Amine must be in excess) and temperature (keep cold). |

References

-

Vogel's Textbook of Practical Organic Chemistry , 5th Ed. General methods for the preparation of sulfonamides.[5] (Standard reference for classical organic synthesis protocols).

-

PubChem Compound Summary: Benzenesulfonyl Chloride. National Library of Medicine. Available at: [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

- 1. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]

- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

using N-(2-methylpropyl)benzenesulfonamide as a pharmaceutical intermediate

Application Note: Strategic Utilization of N-(2-methylpropyl)benzenesulfonamide as a Pharmaceutical Intermediate

Executive Summary

N-(2-methylpropyl)benzenesulfonamide (CAS: 5399-56-4), often referred to as N-isobutylbenzenesulfonamide, represents a critical pharmacophore in the synthesis of antiretroviral therapeutics, specifically HIV-1 protease inhibitors (e.g., Darunavir, Amprenavir analogues). Its structural significance lies in the isobutyl group, which perfectly fills the hydrophobic S2 subsite of the HIV protease enzyme, while the sulfonamide moiety provides essential hydrogen-bonding capability to the backbone atoms of the active site (Asp25/Asp25').

This guide provides a rigorous technical framework for:

-

Synthesis & Purification: Generating high-purity N-(2-methylpropyl)benzenesulfonamide.

-

Downstream Application: Utilizing this intermediate in a convergent synthesis strategy via regioselective N-alkylation/epoxide ring-opening to construct hydroxyethylamine isosteres (the core scaffold of modern protease inhibitors).

Chemical Foundation & Mechanism[1]

To effectively use this intermediate, researchers must understand its reactivity profile.[1] The sulfonamide nitrogen is the reactive center.[1]

-

Acidity: The

of the sulfonamide N-H is approximately 10. This acidity allows for easy deprotonation by weak-to-moderate bases (e.g., -

Nucleophilicity: Unlike amines, the sulfonamide anion is less prone to over-alkylation (quaternization does not occur), making it an ideal candidate for controlled

reactions or epoxide ring-openings.

Pathway Visualization: Convergent Synthesis Strategy

Figure 1: Convergent synthesis workflow. The sulfonamide is pre-formed (Phase 1) and then coupled with a chiral epoxide (Phase 2) to generate the drug scaffold.

Protocol A: High-Purity Synthesis of the Intermediate

While commercially available, in-house synthesis is often required to ensure the absence of metal scavengers or specific impurities that interfere with downstream catalysis.

Objective: Synthesize >99% pure N-(2-methylpropyl)benzenesulfonamide.

Materials

-

Benzenesulfonyl chloride (1.0 eq)

-

Isobutylamine (1.1 eq)[2]

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (anhydrous)

-

1M HCl and Sat.

Step-by-Step Procedure

-

Setup: Purge a 3-neck round-bottom flask with nitrogen. Add Isobutylamine (1.1 eq) and TEA (1.2 eq) to anhydrous DCM (10 volumes relative to amine). Cool the solution to 0°C .

-

Addition: Add Benzenesulfonyl chloride (1.0 eq) dropwise via an addition funnel over 30 minutes. Critical: Maintain internal temperature <5°C to prevent sulfonamide degradation or side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.

-

Quench & Workup:

-

Wash organic layer with 1M HCl (2x) to remove excess isobutylamine and TEA.

-

Wash with Sat.

(2x) to hydrolyze and remove any unreacted sulfonyl chloride. -

Wash with Brine (1x), dry over

, and concentrate in vacuo.

-

-

Crystallization: Recrystallize from Ethanol/Water (9:1) if necessary.

Expected Yield: 90-95% Appearance: White crystalline solid.

Protocol B: Application – Regioselective Epoxide Ring Opening

This protocol demonstrates the use of N-(2-methylpropyl)benzenesulfonamide to open a chiral epoxide, a key step in creating the hydroxyethylamine isostere found in HIV protease inhibitors.

Why this method? Using the pre-formed sulfonamide (convergent approach) allows for the independent optimization of the sulfonamide fragment and the chiral epoxide fragment, reducing the risk of racemization of the sensitive amino-epoxide.

Reagents & Conditions

-

Nucleophile: N-(2-methylpropyl)benzenesulfonamide (1.0 eq)

-

Electrophile: (S)-1,2-epoxy-3-(N-benzylamino)propane (or similar chiral epoxide) (1.0 eq)

-

Base: Potassium Carbonate (

) (0.5 eq) or Lithium Hydroxide (LiOH) -

Solvent: DMF or Acetonitrile (Polar aprotic solvents enhance nucleophilicity)

Experimental Workflow

-

Activation: In a reaction vessel, dissolve N-(2-methylpropyl)benzenesulfonamide in DMF. Add

and stir at RT for 30 minutes.-

Note: The solution may turn slightly yellow, indicating the formation of the sulfonamide anion.

-

-

Coupling: Add the Chiral Epoxide solution dropwise.

-

Heating: Heat the reaction mixture to 80°C for 6–12 hours.

-

Mechanistic Insight: The sulfonamide anion attacks the least substituted carbon of the epoxide (regioselective

) due to steric hindrance at the chiral center.

-

-

Workup:

-

Cool to RT and dilute with EtOAc.

-

Wash with water (3x) to remove DMF (critical to prevent emulsion).

-

Dry and concentrate.[3]

-

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Analysis & Validation

| Parameter | Specification | Method |

| HPLC Purity | > 98.0% | C18 Column, ACN/Water (0.1% TFA) |

| H-NMR (DMSO-d6) | Verifies Isobutyl & Phenyl integration | |

| Chiral Purity | > 99% ee | Chiral HPLC (e.g., Chiralpak AD-H) |

| Mass Spec (ESI) | [M+H]+ matches theoretical | Confirms adduct formation |

Troubleshooting & Optimization

Logic Tree for Common Failures

Figure 2: Troubleshooting logic for the coupling reaction.

-

Issue: N- vs O-Alkylation: Sulfonamides react almost exclusively at the Nitrogen. If O-alkylation is observed (rare), ensure the cation is coordinating (use

) or switch to a non-polar solvent. -

Issue: Solubility: The intermediate is lipophilic. If precipitating in the reaction, add a co-solvent like THF.

References

-

Ghosh, A. K., et al. (2006). "Design and Synthesis of HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry.

-

Surleraux, D. L., et al. (2005). "Discovery of Darunavir (TMC114): A Potent Nonpeptidic HIV Protease Inhibitor." Journal of Medicinal Chemistry.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard reference for Sulfonamide pKa and reactivity).

-

World Health Organization. (2023). "HIV/AIDS Treatment Guidelines." (Context for Protease Inhibitor importance).

Disclaimer: This protocol is for research and development purposes only. All chemical handling must comply with local safety regulations (OSHA/ECHA).

Sources

- 1. Benzenesulfonamide: Structure, Properties, and Applications_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 2. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives - Google Patents [patents.google.com]

- 3. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]

recrystallization procedure for N-(2-methylpropyl)benzenesulfonamide

An Application Note and Protocol for the Purification of N-(2-methylpropyl)benzenesulfonamide by Recrystallization

Authored by a Senior Application Scientist

This document provides a detailed guide for the purification of N-(2-methylpropyl)benzenesulfonamide via recrystallization. The protocol is designed for researchers, scientists, and professionals in drug development who require a high-purity solid compound. This guide emphasizes the scientific rationale behind the procedural steps, ensuring a robust and reproducible method.

Introduction: The Rationale for Recrystallization

N-(2-methylpropyl)benzenesulfonamide is a sulfonamide compound with potential applications in medicinal chemistry and materials science. As with many synthesized organic compounds, the crude product is often contaminated with by-products, unreacted starting materials, and other impurities. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.[1][2] An ideal recrystallization procedure involves dissolving the impure solid in a minimum amount of a hot solvent and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the compound also decreases, leading to the formation of a crystalline lattice. The impurities, being present in smaller concentrations, remain dissolved in the solvent.

Due to the presence of both a nonpolar benzene ring and a polar sulfonamide group, selecting an appropriate solvent system is critical for the effective recrystallization of sulfonamides.[3] This protocol will detail a systematic approach to solvent selection and the subsequent .

Physicochemical Properties of N-(2-methylpropyl)benzenesulfonamide

A summary of the known physicochemical properties of N-(2-methylpropyl)benzenesulfonamide is provided in the table below. It is important to note that a definitive melting point for the pure compound is not widely reported in the literature. Therefore, a key indicator of purity after recrystallization will be a sharp and consistent melting point over successive recrystallization cycles.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂S | [4] |

| Molecular Weight | 213.3 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Hydrogen Bond Acceptors | 5 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

Experimental Protocol: Recrystallization of N-(2-methylpropyl)benzenesulfonamide

This protocol is divided into two main stages: a systematic solvent screening to identify an optimal solvent system, followed by the full recrystallization procedure.

Part 1: Systematic Solvent Screening

The goal of this initial step is to identify a suitable solvent or solvent pair for the recrystallization. An ideal single solvent will dissolve the compound when hot but not when cold. A good solvent pair will consist of a "good" solvent that dissolves the compound readily and a "bad" or "anti-solvent" in which the compound is insoluble.

Recommended Solvents for Screening:

-

Single Solvents: Ethanol, Isopropanol, Acetone, Water

-

Solvent Pairs: Ethanol/Water, Isopropanol/Water, Acetone/Hexane, Dichloromethane/Hexane

Procedure:

-

Place approximately 20-30 mg of crude N-(2-methylpropyl)benzenesulfonamide into several small test tubes.

-

To each test tube, add one of the selected single solvents dropwise at room temperature, vortexing after each addition. Observe the solubility.

-

If the compound is insoluble at room temperature, heat the test tube in a warm water bath and continue to add the solvent dropwise until the solid dissolves.

-

Once dissolved, allow the solution to cool to room temperature, and then place it in an ice bath. Observe the formation of crystals.

-

For solvent pairs, dissolve the crude compound in a minimal amount of the "good" solvent (e.g., ethanol, acetone, dichloromethane) at room temperature or with gentle heating.

-

Slowly add the "anti-solvent" (e.g., water, hexane) dropwise until the solution becomes turbid (cloudy).

-

Gently warm the solution until it becomes clear again, then allow it to cool slowly. Observe for crystal formation.

Interpretation of Results:

The most promising solvent or solvent system will be one that allows for complete dissolution at an elevated temperature and yields a significant amount of crystalline precipitate upon cooling. For the remainder of this protocol, we will proceed with an ethanol/water solvent system, which is commonly effective for sulfonamides.[3]

Part 2: Full Recrystallization Procedure

Materials and Equipment:

-

Crude N-(2-methylpropyl)benzenesulfonamide

-

Ethanol (95% or absolute)

-

Deionized Water

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Buchner funnel and filter flask

-

Filter paper

-

Glass stirring rod

-

Ice bath

-

Spatula

-

Drying oven or desiccator

Step-by-Step Protocol:

-

Dissolution: Place the crude N-(2-methylpropyl)benzenesulfonamide into an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil on a hot plate with stirring. Continue to add hot ethanol in small portions until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.

-

Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) and swirl the flask. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional): To remove insoluble impurities or the activated charcoal, perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.

-

Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for 15-30 minutes to maximize the yield of the recrystallized product.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

-

Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point, or in a desiccator under vacuum.

Recrystallization Workflow Diagram

Caption: A generalized workflow for the recrystallization of N-(2-methylpropyl)benzenesulfonamide.

Troubleshooting and Optimization

| Problem | Possible Cause(s) | Solution(s) |

| "Oiling Out" | The melting point of the solid is lower than the boiling point of the solvent; impurities are present in high concentration. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider a different solvent system. |

| No Crystals Form | Too much solvent was used; the solution is not saturated. The solution is supersaturated. | Boil off some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |

| Low Yield | Too much solvent was used; premature crystallization during hot filtration; crystals were washed with a solvent that was not cold. | Use the minimum amount of hot solvent. Ensure all glassware for hot filtration is pre-warmed. Use ice-cold solvent for washing. |

Purity Assessment

The purity of the recrystallized N-(2-methylpropyl)benzenesulfonamide should be assessed to confirm the effectiveness of the purification.

-

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify the presence of any remaining impurities.

-

Thin-Layer Chromatography (TLC): TLC can be used to compare the purity of the crude and recrystallized product. A single spot for the recrystallized material, which is different from any impurity spots in the crude material, indicates successful purification.

By following this detailed protocol and understanding the underlying scientific principles, researchers can effectively purify N-(2-methylpropyl)benzenesulfonamide to a high degree of purity, suitable for a wide range of scientific applications.

References

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

Sources

Application Note: Thermodynamic Dissection of Secondary Sulfonamides in Carbonic Anhydrase Inhibition

[1]

Executive Summary & Scientific Rationale

N-(2-methylpropyl)benzenesulfonamide (also known as N-isobutylbenzenesulfonamide) represents a critical structural probe in Carbonic Anhydrase (CA) research. Historically, secondary sulfonamides (

However, recent biophysical advances (Matulis et al., 2021) have overturned this dogma, demonstrating that secondary sulfonamides do bind, albeit with lower affinity and distinct thermodynamic signatures. This compound serves as an essential model system for:

-

Thermodynamic Subtraction: Quantifying the energy penalty of the "linked protonation" events (deprotonation of the sulfonamide nitrogen).

-

Selectivity Profiling: Acting as a negative control for "Zinc-anchor" dependent binding versus hydrophobic pocket interactions.

-

Fragment-Based Drug Design (FBDD): Mapping the hydrophobic sub-pockets (S1/S2) accessible to the N-isobutyl tail without the dominant binding energy of the primary sulfonamide.

This guide details the protocols for synthesizing, screening, and thermodynamically characterizing this molecule, moving beyond standard inhibition assays to high-resolution biophysical methods.

Chemical Identity & Synthesis Protocol

Compound Profile[2][3][4][5][6][7][8][9][10]

-

IUPAC Name: N-(2-methylpropyl)benzenesulfonamide

-

Common Name: N-Isobutylbenzenesulfonamide[1]

-

Role: Secondary Sulfonamide Probe / Weak CA Inhibitor

-

Molecular Weight: 213.29 g/mol

-

Key Feature: The N-isobutyl group introduces steric bulk and removes one acidic proton, significantly altering the

and Zinc-coordination geometry compared to the parent benzenesulfonamide.

Synthesis Workflow (Microwave-Assisted)

Rationale: Traditional sulfonylation can be slow. Microwave irradiation ensures high yield and purity for biophysical assays.

Reagents:

-

Benzenesulfonyl chloride (1.0 eq)

-

Isobutylamine (1.2 eq)

-

Triethylamine (

, 2.0 eq) -

Dichloromethane (DCM, anhydrous)

Step-by-Step Protocol:

-

Preparation: Dissolve 1.0 mmol benzenesulfonyl chloride in 3 mL anhydrous DCM in a microwave-safe vial.

-

Addition: Dropwise add isobutylamine (1.2 mmol) followed by

(2.0 mmol) at 0°C. -

Reaction: Seal and irradiate at 80°C for 10 minutes (Power: 50W, Max Pressure: 150 psi).

-

Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (

mL) to remove unreacted amine, followed by Brine ( -

Purification: Dry over

, concentrate, and recrystallize from EtOH/Water. -

Validation: Verify structure via

-NMR. The N-H peak should appear as a triplet/broad singlet around

Biophysical Characterization Protocols

Because N-(2-methylpropyl)benzenesulfonamide is a weak inhibitor (

Protocol A: Fluorescent Thermal Shift Assay (FTSA)

Objective: Determine the binding constant (

Materials:

-

Enzyme: Recombinant Human CA II or CA IX (2–5

final conc). -

Dye: Sypro Orange (5000x stock, use at 4x final).

-

Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.0 (Critical: Avoid TRIS as it coordinates Zn).

-

Ligand: N-(2-methylpropyl)benzenesulfonamide (Titration series: 0

to 500

Workflow:

-

Plate Setup: In a 96-well qPCR plate, mix 20

Enzyme/Dye mix with 5 -

Equilibration: Incubate at 25°C for 10 minutes to reach binding equilibrium.

-

Ramp: Run melt curve from 25°C to 95°C at 1°C/min.

-

Data Analysis: Calculate the Melting Temperature (

) for each concentration. -

Derivation: Use the Matulis Equation (see Section 4) to fit

vs. Concentration and extract

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Dissect the Enthalpy (

Critical Note: Secondary sulfonamides often show a "U-shaped" pH dependence.[2] Perform ITC at pH 7.0 and pH 8.0 to observe the deprotonation penalty.

-

Cell: hCA II (20–30

). -

Syringe: Ligand (300–500

). -

Parameters: 25°C, Reference Power 10

, Stirring 750 rpm. -

Injection: 1

0.4 -

Result Interpretation: If heat signal is low (due to weak binding), use displacement ITC : Pre-saturate CA with a weak binder (e.g., chloride ions) and titrate the sulfonamide to measure the displacement energy.

Mechanistic Insight & Data Analysis

The "Linked Reaction" Problem

Unlike primary sulfonamides, N-(2-methylpropyl)benzenesulfonamide lacks a readily ionizable proton (

Thermodynamic Cycle Visualization:

Figure 1: The binding of secondary sulfonamides is thermodynamically linked to the deprotonation of the inhibitor and the protonation of the Zinc-hydroxide species.

Quantitative Comparison (Reference Data)

| Parameter | Benzenesulfonamide (Primary) | N-(2-methylpropyl)benzenesulfonamide (Secondary) | Interpretation |

| ZBG Type | Steric clash in secondary reduces Zn-coordination. | ||

| ~10.1 | > 12.0 | Secondary is much harder to deprotonate. | |

| ~1.5 | > 200 | 100-fold loss in affinity. | |

| Binding Enthalpy ( | Exothermic (Strong) | Weakly Exothermic / Entropy Driven | Binding driven by hydrophobic interaction of isobutyl tail. |

Troubleshooting & Critical Controls

-

False Positives in Activity Assays:

-

Issue: High concentrations (>100

) of N-isobutylbenzenesulfonamide can precipitate or aggregate, causing non-specific enzyme inhibition. -

Solution: Always include 0.01% Triton X-100 in the assay buffer to prevent promiscuous aggregation.

-

-

Purity Check (Crucial):

-

Risk: A 0.1% contamination of the primary sulfonamide (from incomplete synthesis or hydrolysis) will dominate the inhibition signal because it is 100x more potent.

-

Validation: HPLC-MS must confirm <0.05% of parent benzenesulfonamide.

-

-

Isoform Selectivity:

-

This compound is an excellent probe for hCA I vs hCA II selectivity. The smaller active site of hCA I generally tolerates the N-isobutyl group even less than hCA II, leading to extreme selectivity ratios.

-

References

-

Matulis, D., et al. (2021). "Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases." European Biophysics Journal.

-

Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

-

Alterio, V., et al. (2012). "Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?" Chemical Reviews.

-

Scott, K. A., et al. (2020). "Evaluation of benzenesulfonamide derivatives as inhibitors of carbonic anhydrases." Journal of Enzyme Inhibition and Medicinal Chemistry.

Eco-Centric Synthesis of Benzene Sulfonamides: A Comparative Technical Guide

Introduction: The Green Imperative in Sulfonamide Synthesis

Benzene sulfonamides are a cornerstone pharmacophore in medicinal chemistry, serving as the structural backbone for diuretics, antibiotics (sulfa drugs), and carbonic anhydrase inhibitors.[1] The classical Schotten-Baumann synthesis—reacting sulfonyl chlorides with amines in the presence of a base—suffers from significant environmental drawbacks: the use of toxic, volatile organic solvents (DCM, Toluene), the generation of stoichiometric acid waste, and the handling of moisture-sensitive, corrosive sulfonyl chlorides.

This technical guide details three validated "Green Chemistry" methodologies that address these issues through Solvent Switching (Aqueous), Energy Switching (Mechanochemistry), and Reagent Switching (Electrochemistry). These protocols prioritize Atom Economy, Operator Safety, and Waste Reduction without compromising yield.

Method A: Aqueous Phase Synthesis (The Solvent Switch)

Principle: Leveraging the hydrophobic effect. In water, organic reactants (sulfonyl chloride and amine) are forced into close proximity at the phase interface, accelerating the reaction often without the need for exogenous metal catalysts.

Protocol 1: pH-Controlled Aqueous Nucleophilic Substitution

Based on the work of Deng et al. (Green Chem., 2006)

Mechanism: Nucleophilic attack of the amine on the sulfur center, facilitated by maintaining a basic pH to neutralize the HCl byproduct and keep the amine nucleophilic.

Materials:

-

Aryl Sulfonyl Chloride (1.0 equiv)

-

Amine (1.0 - 1.1 equiv)

-

Water (Deionized)

-

Na₂CO₃ (1.0 M aqueous solution)[2]

-

pH Meter/Controller

Step-by-Step Workflow:

-

Suspension: In a round-bottom flask, suspend the Amine (10 mmol) and Aryl Sulfonyl Chloride (10 mmol) in water (30 mL). Note: The mixture will likely be heterogeneous.

-

pH Adjustment: Insert a pH probe. Under vigorous stirring, slowly add 1.0 M Na₂CO₃ via a syringe pump or addition funnel to adjust and maintain the pH at 8.0 .

-

Reaction: Stir at room temperature (20–25°C). The reaction is typically complete within 1–2 hours. Monitor by TLC (using an organic co-solvent for the spot) or HPLC.

-

Workup (Precipitation): Once complete, slowly acidify the mixture to pH 2.0 using concentrated HCl. This protonates the sulfonamide (if acidic) or helps precipitate the neutral product.

-

Isolation: Filter the resulting white precipitate. Wash the filter cake with excess deionized water (3 x 10 mL) to remove salts (NaCl).

-

Drying: Dry the solid in a vacuum oven at 50°C.

Validation Metrics:

-

Yield: Typically 90–98%.

-

Purity: >95% (often requires no recrystallization).

-

Green Aspect: Zero organic solvent used in reaction or workup.

Method B: Mechanochemical Synthesis (The Solvent-Free)[3]

Principle: Using mechanical energy (Ball Milling) to drive reactions via Liquid Assisted Grinding (LAG). This method allows for the in-situ generation of sulfonyl chlorides from stable disulfides, avoiding the direct handling of corrosive reagents.

Protocol 2: One-Pot Disulfide Oxidation-Amidation

Based on Cuccu et al. (Green Chem., 2024)

Mechanism: Oxidative chlorination of disulfides to sulfonyl chlorides using NaOCl, followed by immediate reaction with an amine.

Materials:

-

Disulfide precursor (1.0 mmol)[3]

-

NaOCl[3][4]·5H₂O (Solid Sodium Hypochlorite pentahydrate, 6.0 mmol)

-

NaHSO₄ (Solid acid catalyst, 10 mol%)

-

Amine (2.2 equiv)

-

MgO (Solid base scavenger, 4.0 mmol)

-

Ball Mill (e.g., Retsch MM400) with Stainless Steel/Zirconia jars (15 mL) and balls.

Step-by-Step Workflow:

-

Step 1 (Oxidation): Charge the jar with NaHSO₄ (0.1 mmol), Disulfide (1.0 mmol), and NaOCl·5H₂O (6.0 mmol).[3] Add two 8mm Zirconia balls.

-

Milling 1: Grind at 30 Hz for 45 minutes. Caution: This generates the sulfonyl chloride intermediate in situ.[3]

-

Step 2 (Amidation): Open the jar (in a fume hood). Add the Amine (2.2 mmol) and MgO (4.0 mmol).

-

Milling 2: Close the jar and grind again at 30 Hz for 120 minutes.

-

Workup: Recover the solid crude. Wash with Ethyl Acetate (minimal amount to dissolve product) and filter to remove inorganic salts (NaCl, Mg salts).

-

Purification: Evaporate solvent. If necessary, wash with 10% citric acid to remove unreacted amine.[5]

Validation Metrics:

-

Yield: 75–92%.

-

Safety: Avoids storage of unstable sulfonyl chlorides.

-

E-Factor: Significantly lower than solution-phase methods due to solvent elimination.

Method C: Electrochemical Oxidative Coupling (The Reagent Switch)

Principle: Replacing chemical oxidants with electrons. This method couples thiols directly with amines.[6][7] It is the most "atom economical" as it bypasses the sulfonyl chloride intermediate entirely.

Protocol 3: Anodic Coupling of Thiols and Amines

Based on Laudadio et al. (JACS, 2019)

Mechanism: Anodic oxidation of the thiol to a disulfide, then to a reactive radical species which is trapped by the amine.

Materials:

-

Amine (1.5 - 2.0 equiv)

-

Electrolyte: Me₄NBF₄ (0.1 equiv)

-

Solvent: Acetonitrile / 0.1 M HCl (3:1 ratio)

-

Electrodes: Graphite (Anode) and Platinum or Stainless Steel (Cathode).

-

Power Supply (Constant Current).

Step-by-Step Workflow:

-

Setup: Use an undivided electrochemical cell (beaker type or flow cell).

-

Solution Prep: Dissolve Thiol (2 mmol), Amine (3 mmol), and Me₄NBF₄ (0.2 mmol) in the solvent mixture (20 mL).

-

Electrolysis: Insert electrodes (submerged surface area ~2-3 cm²). Apply a constant current density of 10–20 mA/cm² .

-

Monitoring: Pass approximately 4–5 F/mol of charge (approx 4-5 hours for batch, minutes for flow).

-

Workup: Evaporate the Acetonitrile. Dilute the aqueous residue with EtOAc. Wash with brine.[5] Dry over Na₂SO₄.[5]

Validation Metrics:

-

Yield: 60–85% (Substrate dependent).

-

Sustainability: Reagent-free oxidation; H₂ is the only byproduct at the cathode.

Comparative Data Analysis

| Feature | Aqueous Phase (Method A) | Mechanochemistry (Method B) | Electrochemical (Method C) |

| Starting Material | Sulfonyl Chloride | Disulfide | Thiol |

| Solvent | Water (100%) | None (Solvent-Free) | MeCN/Water |

| Reaction Time | 1 - 2 Hours | 2 - 3 Hours | 4 - 5 Hours (Batch) |

| Energy Input | Low (Stirring) | High (Mechanical Impact) | Electrical |

| Scalability | High (Kg scale easy) | Low/Medium (Jar size limited) | High (Flow Chemistry) |

| Primary Green Benefit | Non-toxic solvent | Waste reduction (No solvent) | Atom Economy (No Cl reagent) |

Visualizations

Figure 1: Electrochemical Mechanism Pathway

Visualizing the radical pathway from Thiol to Sulfonamide.

Caption: Anodic oxidation pathway converting Thiols to Sulfonamides via disulfide and radical intermediates.

Figure 2: Decision Matrix for Green Method Selection

Logic flow for selecting the appropriate protocol based on available reagents.

Caption: Workflow to select the optimal green synthesis method based on substrate stability and availability.

References

-

Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[9] Green Chemistry, 8(9), 835-838. [Link]

-

Cuccu, F., et al. (2024). Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process.[3] Green Chemistry, 26, 2684-2691.[3] [Link]

-

Laudadio, G., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.[6][10] Journal of the American Chemical Society, 141(14), 5664–5668.[11] [Link][11]

-

Bahrami, K., et al. (2011). A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(1), 140-148. [Link]

Sources

- 1. ijrbat.in [ijrbat.in]

- 2. rsc.org [rsc.org]

- 3. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pure.tue.nl [pure.tue.nl]

- 8. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(2-methylpropyl)benzenesulfonamide

Introduction

Welcome to the technical support guide for the synthesis of N-(2-methylpropyl)benzenesulfonamide, also known as N-isobutylbenzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of this important sulfonamide compound. Sulfonamides are a critical class of compounds in medicinal chemistry and organic synthesis.[1][2] The most common synthetic route involves the reaction of an amine with a sulfonyl chloride in the presence of a base.[3][4] While straightforward in principle, this reaction is often plagued by challenges such as low yields, competing side reactions, and purification difficulties.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges. We will explore the causality behind common experimental issues and provide scientifically grounded solutions to optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of N-(2-methylpropyl)benzenesulfonamide. Each issue is analyzed from cause to solution, providing a clear path to resolving experimental hurdles.

Issue 1: Low or No Yield of the Desired Product

You've completed the reaction, but upon work-up and analysis (TLC, LC-MS), you find very little or none of the expected N-(2-methylpropyl)benzenesulfonamide.

Question: My reaction yield is disappointingly low. What are the most likely causes and how can I fix this?

Answer: Low yield is a common frustration that can typically be traced back to one of three primary causes: reagent quality, competing hydrolysis of the sulfonyl chloride, or suboptimal reaction conditions.

1. Cause: Poor Reagent Quality or Presence of Moisture

-

The "Why": Benzenesulfonyl chloride is highly susceptible to hydrolysis. Any moisture present in the reaction flask, solvents, or on the glassware will rapidly convert the sulfonyl chloride into benzenesulfonic acid.[3] This sulfonic acid byproduct is unreactive towards the amine, thereby reducing the amount of electrophile available for the desired reaction and killing the yield. Similarly, the purity of the isobutylamine is critical, as contaminants can interfere with the reaction.

-

Solution:

-

Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[3]

-

Verify Reagent Purity: Use freshly purchased or purified benzenesulfonyl chloride. If the bottle is old, consider purification by distillation under reduced pressure. Check the purity of your isobutylamine.

-

2. Cause: Suboptimal Reaction Temperature

-

The "Why": The reaction between an amine and a sulfonyl chloride is typically exothermic. While some heat can drive the reaction forward, excessive temperatures can promote side reactions. Conversely, if the temperature is too low, the reaction rate may be impractically slow, leading to an incomplete reaction within a standard timeframe.

-

Solution:

-

Controlled Temperature Profile: The standard protocol involves cooling the amine solution to 0 °C in an ice bath before and during the dropwise addition of the benzenesulfonyl chloride.[5] This helps to manage the initial exotherm. After the addition is complete, the reaction is often allowed to warm slowly to room temperature and stirred for several hours to ensure completion.[5] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be considered, but this must be balanced against the risk of side reactions.

-

3. Cause: Incorrect Stoichiometry or Inefficient Base

-

The "Why": The reaction produces one equivalent of hydrochloric acid (HCl), which will protonate the isobutylamine, rendering it non-nucleophilic. A base is required to neutralize this acid and regenerate the free amine.[6] If the base is too weak, absent, or used in insufficient quantity, the reaction will stall once all the free amine is consumed or protonated.

-

Solution:

-

Use an Appropriate Base: Tertiary amines like triethylamine (TEA) or pyridine are commonly used.[3] They act as effective HCl scavengers without competing in the main reaction. Typically, 1.1 to 1.5 equivalents of the base are sufficient.

-

Check Molar Ratios: Ensure you are using the correct molar equivalents of your starting materials. A slight excess of the amine (e.g., 1.05 to 1.1 equivalents) can sometimes be used to ensure the complete consumption of the more valuable sulfonyl chloride.

-

Troubleshooting Workflow for Low Yield

Here is a logical workflow to diagnose the cause of low product yield.

Caption: A decision-making workflow for troubleshooting low yields.

Issue 2: Presence of Significant Side Products

Your analysis shows the desired product, but it's contaminated with one or more significant byproducts, complicating purification and reducing the isolated yield.

Question: My TLC/LC-MS shows a major byproduct. How do I identify and prevent it?

Answer: In this synthesis, two side products are particularly common: the di-sulfonylated amine and benzenesulfonic acid. Identifying which one you have is the first step to prevention.

1. Byproduct: N,N-bis(phenylsulfonyl)-2-methylpropan-1-amine (Di-sulfonylation Product)

-

Identification: This byproduct is typically less polar than your desired mono-sulfonamide and will have a higher Rf value on a normal-phase TLC plate. Its mass will be significantly higher in an LC-MS analysis.

-

The "Why": After the first sulfonylation, the resulting N-(2-methylpropyl)benzenesulfonamide still has an acidic proton on the nitrogen atom. In the presence of a strong base, this proton can be removed, creating a sulfonamide anion.[5] This anion is nucleophilic and can attack a second molecule of benzenesulfonyl chloride, leading to the di-sulfonylated byproduct.[3][5] This is more likely to occur if the concentration of sulfonyl chloride is high or if a strong excess of base is used.

-

Prevention Strategies:

-

Control Stoichiometry: Do not use a large excess of benzenesulfonyl chloride. A 1:1 or 1.05:1 ratio of sulfonyl chloride to amine is recommended.[3]

-

Slow Addition at Low Temperature: Add the sulfonyl chloride solution dropwise to the cooled amine solution (0 °C).[5] This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.

-

Moderate the Base: While essential, an overly strong base or a large excess can accelerate the deprotonation of the mono-sulfonamide product. Use the minimum effective amount of a base like triethylamine (1.1-1.2 eq).

-

2. Byproduct: Benzenesulfonic Acid (Hydrolysis Product)

-

Identification: This is a highly polar compound. On a normal-phase TLC plate, it will either remain at the baseline (Rf ≈ 0) or streak heavily. It is water-soluble and can often be removed during an aqueous workup.

-

The "Why": As discussed in "Issue 1," this byproduct forms when benzenesulfonyl chloride reacts with water instead of the amine.[3]

-

Prevention Strategies: The key is rigorous exclusion of water. Follow all the recommendations for maintaining anhydrous conditions outlined previously.

Visualizing Main and Side Reactions

Caption: Reaction pathways showing the desired synthesis and key side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction? A1: Triethylamine (TEA) and pyridine are the most common choices. TEA is generally preferred as it is less nucleophilic and easier to remove during workup. Using an inorganic base like potassium carbonate in a biphasic system can also be effective.[7] Some studies have shown that high pH (using NaOH) in aqueous media can surprisingly lead to high yields for certain amines, though this is less conventional for standard organic synthesis.[8][9] For this specific synthesis, starting with 1.2 equivalents of TEA is a robust choice.

Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes) to achieve good separation between the starting amine, the product, and any potential byproducts. The starting isobutylamine may not be UV-active, so a potassium permanganate stain can be used to visualize it. The product and benzenesulfonyl chloride are typically UV-active. The reaction is considered complete when the limiting reagent (usually the sulfonyl chloride) is no longer visible on the TLC plate.

Q3: My product is an oil and won't crystallize. What are the best purification methods? A3: If recrystallization is not feasible, flash column chromatography on silica gel is the standard method for purifying sulfonamides.[3][10] A gradient elution, starting with a low polarity solvent system (e.g., 5% ethyl acetate/hexanes) and gradually increasing the polarity, will allow for the separation of non-polar impurities, the desired product, and more polar byproducts.

Q4: Can this reaction be performed without a solvent? A4: While some reactions can be run neat, it is not recommended for this synthesis. A solvent helps to control the reaction temperature, ensures proper mixing of the reagents, and can influence selectivity. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices.[3]

Experimental Protocols & Data

Protocol 1: Optimized Synthesis of N-(2-methylpropyl)benzenesulfonamide

This protocol is designed to maximize mono-sulfonylation and minimize side reactions.

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add isobutylamine (1.00 g, 13.7 mmol, 1.05 eq) and anhydrous dichloromethane (DCM, 30 mL).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (TEA, 2.1 mL, 15.0 mmol, 1.15 eq) to the cooled solution.

-

Sulfonyl Chloride Addition: In a separate dry flask, dissolve benzenesulfonyl chloride (2.30 g, 13.0 mmol, 1.0 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at 0 °C for one hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 4-16 hours, monitoring the reaction progress by TLC.

-

Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL) to remove excess amine and TEA, followed by saturated sodium bicarbonate solution (1 x 20 mL), and finally with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to obtain the pure N-(2-methylpropyl)benzenesulfonamide.

Data Summary: Impact of Base on Sulfonylation

The choice of base can significantly impact the reaction outcome. The following table provides a qualitative summary of common bases and their effects.

| Base | Type | Typical Equivalents | Advantages | Potential Issues |

| Triethylamine (TEA) | Tertiary Amine | 1.1 - 1.5 | Good HCl scavenger, non-nucleophilic, easy to remove. | Can promote di-sulfonylation if used in large excess.[5] |

| Pyridine | Tertiary Amine | 1.1 - 1.5 | Effective HCl scavenger, can act as a nucleophilic catalyst. | Can be difficult to remove completely; potential for side reactions. |

| NaOH / KOH | Inorganic | 2.0 - 3.0 | Inexpensive, strong base. | Requires aqueous or biphasic conditions; can promote rapid hydrolysis of sulfonyl chloride.[8] |

| K₂CO₃ / Na₂CO₃ | Inorganic | 2.0 - 3.0 | Mild base, suitable for sensitive substrates. | Often requires biphasic conditions and longer reaction times.[7] |

References

- BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.

-

Wikipedia. (2024). Sulfonamide (medicine). Wikipedia. [Link]

- BenchChem. (2025).

-

Mondal, S., et al. (2025). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Preprints.org. [Link]

-

Malik, A. A., Palandoken, H., et al. (2003). Preparation of 2S,3S-N-Isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)-p-nitrobenzenesulfonylamide hydrochloride. United States Patent 6,548,706 B2. [Link]

-

Li, J., et al. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega. [Link]

-

Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. [Link]

-

Picmonic. (n.d.). Sulfonamides Side Effects. Picmonic. [Link]

-

Lou, T. S., Willis, M. C. (2025). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]

-

Li, J., et al. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ResearchGate. [Link]

-

Reilly, S. W., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

-

Royal Society of Chemistry. (n.d.). Benzenesulfonamide. Royal Society of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

-

Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(2-methylphenyl)-benzenesulfonamide. PrepChem.com. [Link]

-

Gowda, B. T., et al. (2008). N-(2-Methylphenyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (1996). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. [Link]

-

JETIR. (2019). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES. JETIR. [Link]

-

Shah, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. [Link]

- Google Patents. (2014). Method for synthesizing benzene sulfonamide compounds.

-

YouTube. (2022). Reaction with Benzenesulfonyl chloride |Differentiating 1°,2°,3° amines. YouTube. [Link]

-

Vedantu. (n.d.). An amine C3H9N reacts with benzene sulfonyl chloride class 12 chemistry CBSE. Vedantu. [Link]

-

BYJU'S. (n.d.). Hinsberg Reagent And Test. BYJU'S. [Link]

-

ResearchGate. (2024). Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. ResearchGate. [Link]

-

Frontiers. (2022). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Frontiers. [Link]

-

Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. Emery Pharma. [Link]

-

Chandrasekhar, S., et al. (2020). Improved Synthesis and Isolation of Bedaquiline. ACS Omega. [Link]

-

Pacific BioLabs. (n.d.). Identity and Purity - Large Molecules. Pacific BioLabs. [Link]

-

SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

MDPI. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]

- Google Patents. (2017). Method for measuring content and optical purity of amino acid-N-formic anhydride.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-(2-methylphenyl)benzenesulfonamide (18457-86-8) for sale [vulcanchem.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

Technical Support Center: Benzenesulfonamide Synthesis Optimization

Role: Senior Application Scientist Department: Process Chemistry & Troubleshooting Subject: Minimizing Side Products in Sulfonylation Reactions

Introduction

Welcome to the Technical Support Center. This guide addresses the kinetic and thermodynamic challenges inherent in reacting benzenesulfonyl chlorides with amines. While conceptually simple, this reaction frequently suffers from three specific failure modes: hydrolysis (loss of reagent), bis-sulfonylation (over-reaction), and impurity occlusion (oiling out).

The protocols below are designed to decouple these competing pathways, ensuring high purity without excessive chromatography.

Module 1: Critical Process Parameters (The "Why")

To minimize side products, we must first visualize the competition occurring in your flask. The reaction is not a single path but a network of competing rates.

Reaction Pathway Analysis

The following diagram illustrates the kinetic competition. Your goal is to maximize Path A while suppressing Path B (Hydrolysis) and Path C (Bis-sulfonylation).

Figure 1: Kinetic competition in sulfonamide synthesis. Path C becomes dominant when the mono-sulfonamide is deprotonated by excess base.

Module 2: Troubleshooting Guide

Use this table to diagnose specific issues observed in your LC-MS or TLC data.

| Symptom | Probable Cause | Mechanism | Corrective Action |

| Low Yield + High Acid Content | Hydrolysis of Sulfonyl Chloride | Dry Solvents: Use anhydrous DCM/THF.[1][2] Temp: Cool to 0°C (Hydrolysis | |

| Bis-Sulfonylation ( | Excess Reagent or High pH | The mono-sulfonamide ( | Stoichiometry: Limit |

| Product "Oils Out" | Impurity Occlusion | Product traps solvent/impurities during precipitation. | Vigorous Stirring: Ensure high shear during acidification. Seed Crystals: Add seed crystal during workup. |

| Colored Impurities (Red/Brown) | Amine Oxidation | Anilines oxidize rapidly in air before reacting. | Inert Atmosphere: Purge amine solution with |

Module 3: Optimized Protocols

Do not use a generic procedure. Select the protocol based on your substrate's sensitivity.

Protocol A: The Anhydrous Method (High Precision)

Best for: Expensive amines, primary amines prone to bis-sulfonylation, or moisture-sensitive substrates.

-

Preparation: Dissolve Primary Amine (1.0 eq) in anhydrous DCM (0.2 M). Add Pyridine (1.5 eq).[1][2]

-

Why Pyridine? It acts as both a base and a nucleophilic catalyst, forming a reactive N-sulfonylpyridinium intermediate that accelerates aminolysis over hydrolysis [1].

-

-

Temperature Control: Cool the mixture to 0°C under Nitrogen.

-

Controlled Addition: Dissolve Benzenesulfonyl Chloride (1.05 eq) in a minimal volume of DCM. Add this solution dropwise over 30 minutes.

-

Critical: Keeping the concentration of sulfonyl chloride low relative to the amine prevents the "runaway" bis-sulfonylation reaction [2].

-

-

Quench: Once TLC shows consumption of amine, add 1M HCl to neutralize pyridine and solubilize it in the aqueous layer.

-

Workup: Separate the organic layer.[1] The sulfonamide remains in DCM; pyridine salts and sulfonic acid byproducts wash away in the aqueous phase.

Protocol B: Schotten-Baumann Conditions (Green/Scale-Up)

Best for: Robust substrates, large scale, avoiding toxic solvents.

-

Biphasic Setup: Dissolve Amine (1.0 eq) in EtOAc or Acetone. Add an equal volume of saturated aqueous

.-

Why Bicarbonate? It is strong enough to neutralize the HCl byproduct but too weak (

) to significantly deprotonate the sulfonamide product, preventing bis-sulfonylation [3].

-

-

Reaction: Add Sulfonyl Chloride (1.2 eq) neat or in minimal solvent. Vigorously stir the biphasic mixture at room temperature.

-

Monitoring: If the pH drops below 7, add more base. The reaction relies on the amine reacting at the interface or in the organic phase.

-

Purification: The product often precipitates out. If not, separate phases; the product is in the organic layer.[1]

Module 4: Frequently Asked Questions (FAQs)

Q: I still see bis-sulfonamide spots on my TLC. How do I remove them? A: Bis-sulfonamides are chemically distinct. You can selectively hydrolyze the second sulfonyl group.

-

Fix: Reflux the crude mixture in ethanol with 1M NaOH for 30 minutes. This cleaves the electron-deficient N-S bond of the bis-product, reverting it to the desired mono-sulfonamide, without destroying the mono-sulfonamide itself [2].

Q: My sulfonyl chloride is old and smells like acid. Can I use it? A: It has likely hydrolyzed to sulfonic acid.[1]

-

Test: Dissolve a small amount in DCM.[2] If it leaves a white insoluble solid, that is sulfonic acid.

-

Fix: You can try to purify it by dissolving in DCM and washing with cold water (rapidly), but it is safer to buy fresh or distill it (if liquid) under vacuum.

Q: Can I use Triethylamine (TEA) instead of Pyridine?

A: Yes, but be cautious. TEA is a stronger base (

References

-

RSC - Kinetics of Reaction with Pyridines: Title: Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Source: Journal of the Chemical Society B. URL:[3][Link]

-

Organic Chemistry Portal - Schotten-Baumann: Title: Schotten-Baumann Reaction Conditions.[4][5][6] Source: Organic Chemistry Portal.[5] URL:[Link]

-

NIH - Sulfonamide Synthesis Overview: Title: Recent advances in synthesis of sulfonamides.[4][7][8][9][10] Source: National Institutes of Health (PMC). URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. acs.figshare.com [acs.figshare.com]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. cbijournal.com [cbijournal.com]

- 8. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: pH Adjustments for the Precipitation of N-(2-methylpropyl)benzenesulfonamide

Welcome to the technical support guide for the purification of N-(2-methylpropyl)benzenesulfonamide. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our focus is on the critical step of precipitation through precise pH adjustment, a common yet often challenging purification technique for sulfonamides.

Introduction: The Role of pH in Sulfonamide Purification

N-(2-methylpropyl)benzenesulfonamide, like other N-substituted sulfonamides, is a weakly acidic compound. This acidity is key to its purification. The proton on the sulfonamide nitrogen can be removed by a base, forming a water-soluble salt. Subsequent acidification of the solution reprotonates the nitrogen, causing the neutral, water-insoluble sulfonamide to precipitate, leaving many impurities behind in the aqueous solution.[1][2] Mastering this pH swing is fundamental to achieving high purity and yield.

This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter.

Section 1: Fundamental Principles & FAQs

This section covers the core chemical principles governing the precipitation of N-(2-methylpropyl)benzenesulfonamide.

Q1: What is the pKa of N-(2-methylpropyl)benzenesulfonamide and why is it critical?

A1: The pKa of the N-H proton in benzenesulfonamides is typically around 10.[3] For N-(2-methylpropyl)benzenesulfonamide, the exact experimental value is not readily published, but it can be predicted to be in the range of pKa 10-12 . The alkyl group (2-methylpropyl) is weakly electron-donating, which may slightly increase the pKa compared to the parent benzenesulfonamide (pKa ~10.1).[3]

Why it's critical: The pKa value is the pH at which the compound is 50% in its neutral form and 50% in its ionized (salt) form.

-

For Dissolution: To deprotonate and dissolve the sulfonamide, the pH of the solution must be significantly above its pKa. A good rule of thumb is to adjust the pH to be at least 2 units higher than the pKa (e.g., pH > 12) to ensure >99% is in the soluble salt form.

-

For Precipitation: To precipitate the neutral compound, the pH must be adjusted to be significantly below the pKa. Aiming for a pH at least 2 units lower than the pKa (e.g., pH < 8) will ensure >99% is in the neutral, less soluble form, maximizing precipitation.

Q2: How does pH directly influence the solubility of N-(2-methylpropyl)benzenesulfonamide?

A2: The relationship is straightforward:

-

High pH (Alkaline): In a basic solution (e.g., aqueous NaOH), the sulfonamide is deprotonated, forming the sodium N-(2-methylpropyl)benzenesulfonamidate salt. This salt is ionic and therefore highly soluble in water.[1][4]

-

Low pH (Acidic/Neutral): As acid is added and the pH drops below the pKa, the sulfonamidate anion is protonated back to the neutral N-(2-methylpropyl)benzenesulfonamide. This neutral molecule is significantly less polar, has a hydrophobic benzene ring and an alkyl group, and thus has very low solubility in water, causing it to precipitate out of the solution.[1]

The following diagram illustrates this fundamental acid-base equilibrium.

Caption: pH-dependent equilibrium of N-(2-methylpropyl)benzenesulfonamide.

Q3: Which base should I use for dissolution and which acid for precipitation?

A3:

-

For Dissolution (Base):

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): 1-2 M aqueous solutions are most common. They are strong bases that will readily deprotonate the sulfonamide.

-

Sodium Carbonate (Na₂CO₃) or Bicarbonate (NaHCO₃): These are weaker bases. While they can work, they may not be strong enough to raise the pH sufficiently for complete dissolution, especially if the sulfonamide concentration is high. They are generally not recommended for this specific compound unless milder conditions are explicitly required.

-

-

For Precipitation (Acid):

-

Hydrochloric Acid (HCl): 1-2 M HCl is the standard choice. It is a strong, non-oxidizing acid that provides a clean chloride counter-ion which is highly soluble.

-

Sulfuric Acid (H₂SO₄): Can be used, but it is a stronger oxidizing agent and introduces sulfate ions, which could potentially be less desirable in the final product.

-

Acetic Acid (CH₃COOH): A weak acid. It can be used for a more gradual, controlled pH change, which may help in forming larger, more easily filterable crystals. However, it may not be strong enough to lower the pH sufficiently for complete precipitation.

-

Section 2: Experimental Protocols & Data

This section provides a step-by-step guide for the precipitation process and relevant data.

Protocol: Purification of N-(2-methylpropyl)benzenesulfonamide via pH Adjustment

Objective: To purify crude N-(2-methylpropyl)benzenesulfonamide by dissolving it in an aqueous base and re-precipitating it with acid.

Materials:

-

Crude N-(2-methylpropyl)benzenesulfonamide

-

1 M Sodium Hydroxide (NaOH)

-

1 M Hydrochloric Acid (HCl)

-

Deionized Water

-

pH meter or pH paper (0-14 range)

-

Beakers, magnetic stirrer, and stir bar

-

Buchner funnel, filter paper, and vacuum flask

-